

Toxicological Profile of 1-Phenylpropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenylpropyl acetate

Cat. No.: B1218413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **1-phenylpropyl acetate** (CAS No. 2114-29-6). It is intended for informational purposes for a scientific audience. A significant lack of specific toxicological data for **1-phenylpropyl acetate** in publicly available literature and databases necessitates a cautious approach to its safety assessment. Much of the quantitative data presented herein is for the isomeric compound 3-phenylpropyl acetate or the related compound phenyl acetate, and its extrapolation to **1-phenylpropyl acetate** should be done with scientific discretion.

Introduction

1-Phenylpropyl acetate is a fragrance ingredient used in various consumer products.^[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This technical guide summarizes the currently available toxicological data, outlines standard experimental protocols for its assessment, and provides visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

The available quantitative toxicological data for **1-phenylpropyl acetate** is sparse. Safety Data Sheets (SDS) for **1-phenylpropyl acetate** consistently report "no data available" for most toxicological endpoints, including acute inhalation toxicity, skin corrosion/irritation, serious eye

damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure).[2]

For comparative purposes, the following tables summarize the available data for the related compounds, phenyl acetate and 3-phenylpropyl acetate.

Table 1: Acute Toxicity Data for Related Compounds

Compound	Test	Species	Route	LD50	Reference
Phenyl Acetate	Acute Oral Toxicity	Rat	Oral	1749 mg/kg	[3]
Phenyl Acetate	Acute Dermal Toxicity	Rabbit	Dermal	8584 mg/kg	[3]
3-Phenylpropyl Acetate	Acute Oral Toxicity	Rat	Oral	4700 mg/kg	
3-Phenylpropyl Acetate	Acute Dermal Toxicity	Rabbit	Dermal	>5000 mg/kg	

Table 2: Genotoxicity Data for 3-Phenylpropyl Acetate (Read-Across)

Test Type	System	Concentration	Result	Reference
In vitro Micronucleus Test	Mammalian Cells	Not specified	Non-clastogenic (by read-across from phenethyl propionate)	[4]
Bacterial Reverse Mutation (Ames) Test	S. typhimurium	Not specified	Not mutagenic (by read-across from phenethyl acetate)	[4]

Table 3: Skin Sensitization Data for 3-Phenylpropyl Acetate

Test Type	Species	Concentration	Result	Reference
Murine Local Lymph Node Assay (LLNA)	Mouse	Up to 50%	Not sensitizing	[4]
Guinea Pig Test	Guinea Pig	Not specified	Not sensitizing	[4]

Experimental Protocols

In the absence of specific studies on **1-phenylpropyl acetate**, this section details the standard experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile.

Acute Toxicity

- Oral Toxicity (OECD 401): This test evaluates the adverse effects occurring shortly after a single oral administration of the substance.[\[3\]](#)
 - Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats). Observations of effects and mortality are made over a 14-day period.[\[3\]](#)
 - Animal Model: Young adult rats of a single sex are commonly used.[\[3\]](#)
 - Procedure: A single dose is administered by gavage. Animals are observed for signs of toxicity and mortality at regular intervals.[\[3\]](#)
 - Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[\[3\]](#)
- Dermal Toxicity (OECD 402): This study assesses the potential hazards from short-term dermal exposure.
 - Principle: The substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits) for 24 hours.[\[5\]](#)

- Procedure: A single dose is applied to an area of approximately 10% of the body surface. The site is covered with a porous gauze dressing. Observations for toxicity and mortality are recorded for at least 14 days.[\[5\]](#)
- Endpoint: The dermal LD50 is determined.

Irritation and Sensitization

- Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[\[2\]](#)[\[6\]](#)
 - Principle: A single dose of the substance is applied to a small area of the skin of an experimental animal (albino rabbit).[\[6\]](#)
 - Procedure: The substance is applied to a patch of skin and covered for 4 hours. Skin reactions (erythema and edema) are scored at specified intervals (1, 24, 48, and 72 hours) after exposure.[\[2\]](#)[\[6\]](#)
- Eye Irritation/Corrosion (OECD 405): This test assesses the potential of a substance to cause damage to the eye.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (albino rabbit).[\[7\]](#)[\[10\]](#)
 - Procedure: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[\[7\]](#)[\[10\]](#)

Genotoxicity

- Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro assay is used to detect gene mutations.[\[11\]](#)[\[12\]](#)
 - Principle: Amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* are exposed to the test substance. Mutations that revert the bacteria to a state where they can synthesize the required amino acid are scored.[\[11\]](#)[\[12\]](#)
 - Procedure: The test is performed with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

- In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Principle: Cultured mammalian cells are exposed to the test substance. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is assessed.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Procedure: The test is conducted with and without metabolic activation. Cells are analyzed for the presence of micronuclei in interphase cells.[\[15\]](#)

Repeated Dose Toxicity

- Repeated Dose 28-day Oral Toxicity Study (OECD 407): This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Principle: The test substance is administered daily in graduated doses to groups of rodents for 28 days.[\[17\]](#)[\[20\]](#)
 - Procedure: Animals are observed daily for signs of toxicity. At the end of the study, hematology, clinical biochemistry, and histopathology are evaluated.[\[20\]](#)
 - Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[\[20\]](#)

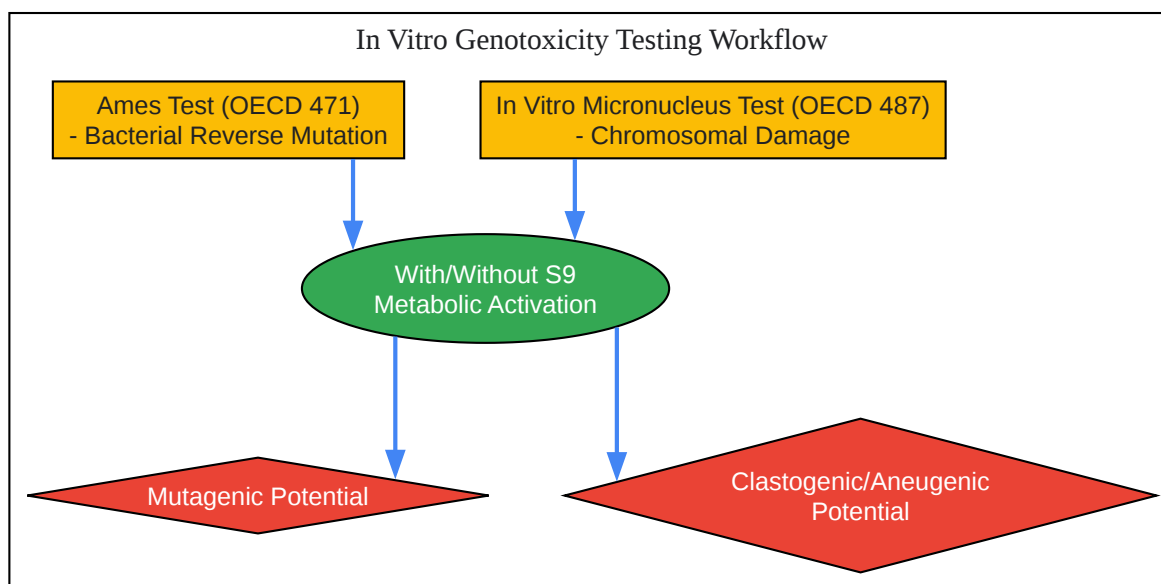
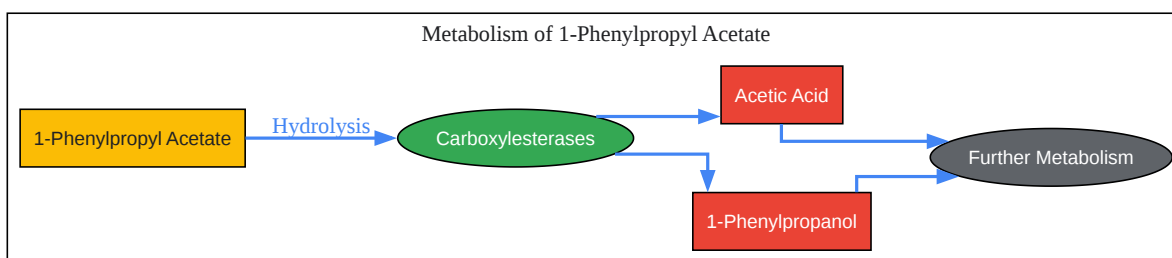
Reproductive and Developmental Toxicity

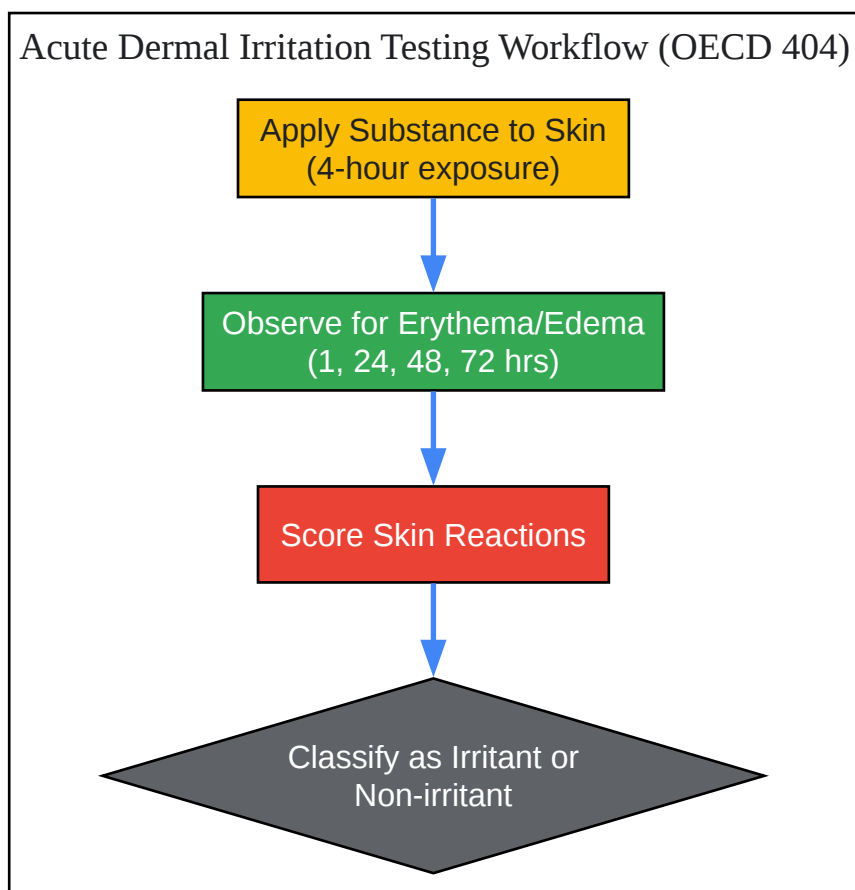
- Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the effects of the test substance on the pregnant female and the developing embryo and fetus.[\[4\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
 - Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[\[4\]](#)[\[22\]](#)
 - Procedure: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[\[4\]](#)

Mandatory Visualizations

Signaling Pathways

The primary metabolic pathway for esters like **1-phenylpropyl acetate** is expected to be hydrolysis, catalyzed by carboxylesterases, which are abundant in the liver and other tissues. This reaction would break the ester bond to form 1-phenylpropanol and acetic acid.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]

- 6. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. [nucro-technics.com](https://www.nucro-technics.com) [[nucro-technics.com](https://www.nucro-technics.com)]
- 10. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 11. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 12. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 13. [criver.com](https://www.criver.com) [[criver.com](https://www.criver.com)]
- 14. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 15. [nucro-technics.com](https://www.nucro-technics.com) [[nucro-technics.com](https://www.nucro-technics.com)]
- 16. [x-cellr8.com](https://www.x-cellr8.com) [[x-cellr8.com](https://www.x-cellr8.com)]
- 17. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 18. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 19. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [[slideshare.net](https://www.slideshare.net)]
- 20. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [[ivami.com](https://www.ivami.com)]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 23. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [Toxicological Profile of 1-Phenylpropyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218413#toxicological-data-for-1-phenylpropyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com